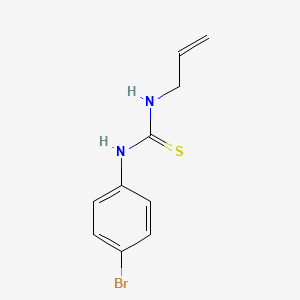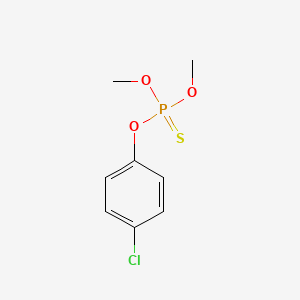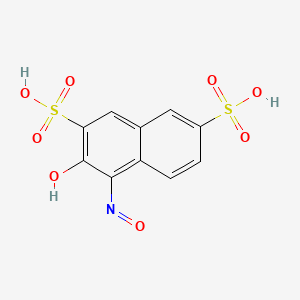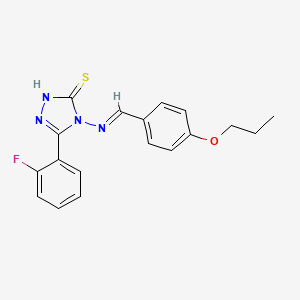![molecular formula C11H14N2O3 B12004770 4-[(Anilinocarbonyl)amino]butanoic acid](/img/structure/B12004770.png)
4-[(Anilinocarbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Anilinocarbonyl)amino]butanoic acid is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an anilinocarbonyl group attached to a butanoic acid backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Anilinocarbonyl)amino]butanoic acid typically involves the reaction of aniline with butanoic acid derivatives under specific conditions. One common method includes the use of aniline and succinic anhydride in the presence of a catalyst to form the desired product . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-[(Anilinocarbonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The anilinocarbonyl group can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4-[(Anilinocarbonyl)amino]butanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of proteins and their functions.
Drug Development: It serves as a building block in the synthesis of various pharmaceutical compounds.
Biochemical Studies: Researchers use it to investigate biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 4-[(Anilinocarbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The anilinocarbonyl group plays a crucial role in binding to target molecules, facilitating various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-[(Anilinocarbonyl)amino]butanoic acid include:
4-Aminobutanoic acid: A simpler analog with a similar backbone but lacking the anilinocarbonyl group.
N-Phenylsuccinimide: Another compound with a related structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of an anilinocarbonyl group and a butanoic acid backbone. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
4-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C11H14N2O3/c14-10(15)7-4-8-12-11(16)13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,14,15)(H2,12,13,16) |
InChIキー |
ZKJLSEQFBGFBMS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dichloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12004701.png)


![{2-[(2E)-2-butenyl]phenoxy}acetic acid](/img/structure/B12004713.png)


![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12004732.png)


![Allyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12004753.png)
![N'-[(E)-1-(4-Chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12004758.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B12004764.png)
![4-Chloro-2-[3-(fluorosulfonyl)-4-(hexadecyloxy)phenyl]-6-quinolinesulfonyl fluoride](/img/structure/B12004775.png)
